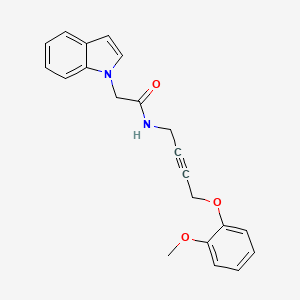

2-(1H-indol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Description

2-(1H-Indol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a 1H-indole core substituted at the 1-position with an acetamide group. The acetamide nitrogen is further linked to a 4-(2-methoxyphenoxy)but-2-yn-1-yl chain, introducing a rigid alkyne spacer and a 2-methoxyphenoxy aromatic moiety. This structure combines the indole scaffold—a privileged structure in medicinal chemistry—with a methoxy-substituted aryloxy group, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

2-indol-1-yl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-25-19-10-4-5-11-20(19)26-15-7-6-13-22-21(24)16-23-14-12-17-8-2-3-9-18(17)23/h2-5,8-12,14H,13,15-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJWABQUXXIBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-indol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This indole derivative is characterized by its unique molecular formula, C21H20N2O3, and molecular weight of 348.402 g/mol. Its structure includes an indole moiety and a methoxyphenoxy group, which are known to contribute to various biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antibacterial, antitumor, and cytotoxic properties. The following sections detail these activities along with relevant data.

Antibacterial Activity

Research indicates that compounds related to this indole derivative exhibit significant antibacterial properties, particularly against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition of bacterial growth at low concentrations.

- Biofilm Formation Inhibition : The compound has shown promise in preventing biofilm formation, which is critical in the treatment of chronic infections.

| Bacterial Strain | MIC (µg/mL) | Inhibition of Biofilm Formation |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 8 | Yes |

| MRSA ATCC 43300 | 4 | Yes |

Antitumor Activity

The antitumor potential of indole derivatives has been well documented. This particular compound has been evaluated for its effects on various cancer cell lines.

Case Study:

A study assessed the cytotoxicity of the compound against several human tumor cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma). The results demonstrated that the compound significantly inhibited cell proliferation.

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| HT29 | 15 | 70 |

| PC3 | 20 | 65 |

| H460M | 10 | 75 |

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Molecular docking studies suggest that it may bind to proteins involved in cellular signaling pathways.

Key Mechanisms Identified:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Comparison with Similar Compounds

Indole-Based Analogues

- N-(tert-butyl)-2-(1H-indol-1-yl)-2-phenylacetamide (3o, ): This compound shares the indol-1-yl core but replaces the 4-(2-methoxyphenoxy)but-2-yn-1-yl chain with a phenyl group and a tert-butylamide.

Bcl-2/Mcl-1 Inhibitors (10j, 10k, 10l, 10m, ) :

These indole-3-yl derivatives feature 4-chlorobenzoyl and diverse aromatic/heteroaromatic amide substituents. For example, 10j (N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) exhibits a 192–194°C melting point and 8% yield, indicating challenging synthesis for bulky substituents. The indole-3-yl positioning in these compounds contrasts with the target’s indole-1-yl substitution, which may alter protein-binding interactions .

Thiadiazole-Based Analogues ()

Compounds 5k, 5l, and 5m feature a 1,3,4-thiadiazole-2-yl core with 2-methoxyphenoxy acetamide side chains, structurally resembling the target’s methoxyphenoxy group. Key differences include:

- 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (72% yield, 135–136°C melting point).

- 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (85% yield, 135–136°C). The thiadiazole core introduces sulfur atoms, which may enhance π-stacking interactions compared to the indole core. However, the rigid but-2-yn-1-yl spacer in the target compound could improve conformational flexibility for target engagement .

Sulfonyl-Indole Analogues ()

2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide replaces the acetyl group with a sulfonyl linker and introduces a 2-chlorobenzyl substituent.

Key Observations :

- Thiadiazole derivatives () generally exhibit higher yields (68–88%) than indole-3-yl analogues (–17%), suggesting easier synthesis for less sterically hindered cores .

- Bulky substituents (e.g., 4-chlorobenzoyl in 10j ) correlate with lower yields (8%), highlighting synthetic challenges for the target compound’s but-2-yn-1-yl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.